N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with two 2-chlorobenzyl groups and an acetamide side chain. The two 2-chlorobenzyl substituents at positions 3 and N of the acetamide side chain introduce steric bulk and electron-withdrawing character, likely influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c27-20-10-4-1-7-17(20)13-29-23(33)15-32-22-12-6-3-9-19(22)24-25(32)26(34)31(16-30-24)14-18-8-2-5-11-21(18)28/h1-12,16H,13-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIBPZKDJAYAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways.
Biological Activity
N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- IUPAC Name : 2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide
The compound features a complex structure that includes a pyrimidoindole moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that derivatives of pyrimidoindoles exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using an MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antibacterial properties against common pathogens.
- Methodology : Disc diffusion method was employed to measure the inhibition zones.
- Results : The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Mechanistic Studies : Understanding the detailed mechanisms of action in cancer and microbial models.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Groups
- The chlorine atoms may also stabilize the molecule against oxidative metabolism .
- Compound (CAS 1189927-91-0): Substitutes one 2-chlorobenzyl group with a 3-methoxybenzyl moiety.
- Compound : Introduces an 8-fluoro substituent on the indole ring while retaining the two 2-chlorobenzyl groups. Fluorine’s electronegativity and small atomic radius often enhance binding affinity and metabolic stability in drug design .
Core Modifications
Spectral Characterization
While spectral data for the target compound are unavailable, analogs provide insights:
- IR Spectroscopy : Pyrimidoindole derivatives typically show C=O stretches near 1660–1670 cm⁻¹ (e.g., 1664 cm⁻¹ in ’s compound 13a) .
- NMR : Protons adjacent to electron-withdrawing groups (e.g., chlorine) exhibit downfield shifts. For example, in ’s compound, the 3-methoxybenzyl group’s protons resonate at δ 3.77 (OCH₃) and δ 7.00–7.92 (ArH) .
Physicochemical and Pharmacological Implications
Table 1. Comparative Analysis of Pyrimidoindole Derivatives
Solubility and Bioavailability
Metabolic Stability
- Chlorine and fluorine substituents generally resist oxidative metabolism, suggesting longer half-lives for the target and compounds compared to the methoxy-containing analog .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?
- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene derivatives can undergo nucleophilic substitution with chlorobenzyl groups under alkaline conditions, followed by iron powder-mediated nitro group reduction in acidic conditions . Condensation with cyanoacetic acid or similar intermediates using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is critical for forming the acetamide backbone . Optimized routes prioritize mild conditions (e.g., 25–30°C) and high yields (up to 72%) .
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Advanced spectroscopic and crystallographic techniques are essential:
- 1H/13C NMR : Distinct peaks for aromatic protons (δ ~7.2–7.6 ppm), amide NH (δ ~10–13 ppm), and methylene groups (δ ~3.5–4.5 ppm) .
- X-ray crystallography : Resolves the pyrimidoindole core geometry and confirms substituent positions (e.g., chlorobenzyl orientation) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 527.8 for C24H20BrClN4O3 analogs) validate the molecular formula .
Q. What analytical methods are used to assess purity and stability?
- Answer :
- HPLC : Quantifies impurities using reverse-phase columns and UV detection (λ = 254 nm).
- TLC : Monitors reaction progress with hexane:ethyl acetate (9:3) solvent systems .
- Melting point analysis : Sharp melting points (>250°C) indicate high crystallinity .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorobenzyl groups influence bioactivity or binding affinity?
- Answer : Chlorine’s electron-withdrawing nature enhances electrophilicity, potentially improving interactions with target proteins (e.g., tubulin inhibition ). Steric hindrance from the benzyl group may reduce conformational flexibility, as seen in analogs where bulkier substituents lower solubility but increase target selectivity . Computational docking studies (e.g., AutoDock Vina) and SAR analysis of related compounds (e.g., pyridopyrimidine derivatives) are recommended to quantify these effects .
Q. What experimental designs address discrepancies in reported reaction yields for similar pyrimidoindole derivatives?
- Catalyst choice : Iron powder vs. Pd/C in nitro reductions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
- Temperature control : Exothermic reactions require strict cooling (0–5°C) to avoid side products .
- Resolution : Design DOE (Design of Experiments) to test variables (e.g., solvent, catalyst loading) and optimize conditions.
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Answer : Stability assays (e.g., PBS buffer at pH 7.4, 37°C) reveal:
- Hydrolysis susceptibility : The 4-oxo group in the pyrimidine ring may undergo slow hydrolysis, requiring formulation with stabilizers (e.g., cyclodextrins) .
- Oxidative degradation : Chlorobenzyl groups are prone to ROS-mediated cleavage, necessitating antioxidant additives in in vitro studies .
Methodological Guidance
Q. How to resolve overlapping NMR signals in complex analogs of this compound?
- Answer : Use advanced NMR techniques:
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, resolving aromatic multiplet overlaps .
- 1,1-ADEQUATE : Maps long-range C-H correlations for quaternary carbons in the pyrimidoindole core .
Q. What strategies improve the solubility of this hydrophobic compound for in vitro assays?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
